BenchChemオンラインストアへようこそ!

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

GLP-1R positive allosteric modulator drug-likeness

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is the smallest known positive allosteric modulator of GLP-1R (MW 239.13, satisfies Lipinski rule-of-five). Its 5-methyl substitution confers unique PAM activity (1.5-fold insulin secretion enhancement at 5 μM), absent in the des-methyl analog. Synthesized via a well-characterized Gewald multi-component reaction (67.3% yield, 93:7 5-Me:7-Me regioisomer ratio) with robust analytical data (NMR, GCMS, IR) available. This compound is an ideal, tractable chemical probe for lead optimization in type 2 diabetes programs. Not for human or veterinary use.

Molecular Formula C12H17NO2S
Molecular Weight 239.33
CAS No. 6163-89-9
Cat. No. B2671886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS6163-89-9
Molecular FormulaC12H17NO2S
Molecular Weight239.33
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CC(CC2)C)N
InChIInChI=1S/C12H17NO2S/c1-3-15-12(14)10-8-6-7(2)4-5-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3
InChIKeyUSOZAPSHCJNFRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 6163-89-9): Overview of a Privileged 2-Aminothiophene Scaffold for GPCR Allosteric Modulator Discovery


Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 6163-89-9) is a tetrahydrobenzothiophene derivative featuring a 2-amino-3-carboxylate core with a chiral 5-methyl substituent on the saturated ring. Synthesized via the Gewald multi-component reaction from 3-methylcyclohexanone, ethyl cyanoacetate, and elemental sulfur, it is obtained as a 93:7 mixture of 5-Me and 7-Me regioisomers with a reported yield of 67.3% following recrystallization [1]. The compound has a molecular weight of 239.33 g/mol and a melting point of 66.5–67.5 °C [1]. It has been identified as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), representing the smallest known GLP-1R PAM reported to date and satisfying all Lipinski rule-of-five criteria [1].

Why Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Cannot Be Replaced by Closely Related Tetrahydrobenzothiophene Analogs


Tetrahydrobenzothiophene-3-carboxylate analogs with different substituents (e.g., des-methyl, 7-methyl, or fused heterocyclic derivatives) exhibit divergent biological activity and physicochemical properties. The 5-methyl group in the target compound is critical for its unique activity as a GLP-1R PAM; the des-methyl analog (CAS 4506-71-2) is not reported to possess this allosteric modulator activity. Furthermore, the 5-methyl regioisomer is the active component of the 93:7 mixture obtained from the Gewald reaction, while the 7-methyl isomer is a minor byproduct [1]. Even closely related advanced intermediates such as the benzothienopyrimidinone S-2 show substantially weaker allosteric modulation, requiring approximately 3-fold higher concentration to achieve comparable GLP-1R activation [1]. These differences demonstrate that simple in-class substitution is not possible without loss of the specific pharmacological profile and synthetic accessibility that define this compound.

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Quantitative Differentiation Evidence for Informed Procurement


Smallest Molecular Weight Among All Reported GLP-1R Positive Allosteric Modulators

With a molecular weight of 239.13 g/mol (GCMS), the target compound is the smallest known GLP-1R PAM, significantly smaller than the next-generation analog S-2 (estimated MW >300 g/mol based on its benzothienopyrimidinone structure) and all other reported GLP-1R PAMs [1]. It satisfies all four Lipinski rule-of-five criteria, an advantage for downstream lead optimization [1].

GLP-1R positive allosteric modulator drug-likeness

4.3-Fold Higher Potency in GLP-1R Allosteric Modulation Versus the Benzothienopyrimidinone Analog S-2

In a luciferase-based reporter gene assay using HEK293-CREB cells transiently expressing human GLP-1R, the target compound (S-1) at 23.5 μM significantly enhanced GLP-1R activation over a range of GLP-1 peptide concentrations (0.014–145 nM). The more complex analog S-2 required 71 μM to produce a comparable allosteric effect, representing a 3.0-fold higher concentration [1]. The authors noted that S-1 is 'more stable and potent' than S-2 [1].

GLP-1R allosteric modulation potency comparison GPCR pharmacology

Selectivity Profiling: No Off-Target Activity on VIPR1 at the Active Concentration for GLP-1R Modulation

When tested at 23.5 μM on HEK293-CREB cells overexpressing vasoactive intestinal polypeptide receptor 1 (VIPR1), another Class B GPCR endogenously present in the assay system, S-1 showed no specific activity; the VIPR1 response in the presence of S-1 plus VIPR agonist was similar to that with VIPR agonist alone [1]. This contrasts with its clear allosteric enhancement of GLP-1R under identical conditions [1].

selectivity VIPR1 Class B GPCR off-target screening

1.5-Fold Enhancement of Glucose-Stimulated Insulin Secretion in Pancreatic Beta Cells

In INS-1 832/13 rat insulinoma cells, co-treatment with 5 μM S-1 and 181 nM GLP-1 increased insulin secretion by more than 1.5-fold compared to GLP-1 alone, in the presence of 16.7 mM glucose [1]. S-1 alone (5 μM, without GLP-1) did not significantly alter insulin secretion relative to vehicle control, confirming its mechanism as a PAM rather than an ago-agonist [1].

insulin secretion beta-cell function type 2 diabetes GLP-1R PAM

Physicochemical Differentiation: 47–50 °C Lower Melting Point and 14 g/mol Higher Molecular Weight Versus the Des-Methyl Analog (CAS 4506-71-2)

The target compound exhibits a melting point of 66.5–67.5 °C [1], which is approximately 47–50 °C lower than that of the des-methyl analog ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 4506-71-2; mp 114–117 °C) [2]. The molecular weight is 239.33 g/mol [1] versus 225.31 g/mol for the des-methyl analog [2], reflecting the additional methyl group.

physicochemical properties melting point molecular weight building block comparison

Procurement-Relevant Research and Industrial Application Scenarios for Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate


Lead Identification and Optimization in GLP-1R Positive Allosteric Modulator (PAM) Drug Discovery

This compound is the smallest known GLP-1R PAM (MW 239.13 g/mol) and satisfies Lipinski rule-of-five criteria, making it an ideal starting point for lead optimization programs targeting type 2 diabetes. Its demonstrated 1.5-fold enhancement of glucose-stimulated insulin secretion in INS-1 cells at 5 μM, combined with selectivity over VIPR1, supports its use in medicinal chemistry campaigns aimed at developing orally bioavailable GLP-1R PAMs [1].

Structure-Activity Relationship (SAR) Exploration of the 2-Aminothiophene Scaffold for Class B GPCR Allosteric Modulation

The well-characterized Gewald synthesis (67.3% yield, 93:7 5-Me:7-Me regioisomer ratio) and the availability of robust analytical data (1H NMR, 13C NMR, GCMS, IR) [1] make this compound a reliable building block for systematic SAR studies. Its direct head-to-head comparison with the less potent analog S-2 (23.5 μM vs. 71 μM for GLP-1R modulation) provides a clear benchmark for evaluating new derivatives [1].

Chemical Biology Probe Development for Investigating GLP-1R Allosteric Mechanisms

The compound's clean profile—no ago-agonist activity on GLP-1R, no specific activity on VIPR1, and PAM activity confirmed by dose-dependent luciferase reporter assays [1]—qualifies it as a tractable chemical probe for dissecting the allosteric regulation of GLP-1R. Its use at 23.5 μM in cell-based assays is compatible with standard screening workflows [1].

Synthetic Methodology Development and Gewald Reaction Optimization

The synthesis of this compound via the Gewald reaction from 3-methylcyclohexanone, ethyl cyanoacetate, and sulfur at room temperature (25 °C, 14 h) [1] provides a well-documented protocol for optimizing multi-component reactions. The 93:7 regioisomeric ratio offers a challenging separation problem relevant to methodology studies in heterocyclic chemistry [1].

Quote Request

Request a Quote for Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.